molecular formula C7H6F4N2 B15289450 (4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine CAS No. 4232-72-8

(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine

Cat. No.: B15289450
CAS No.: 4232-72-8
M. Wt: 194.13 g/mol
InChI Key: CVDWCBSQXLCCLU-UHFFFAOYSA-N
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Description

(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine is an organic compound with the molecular formula CH3C6F4NHNH2. It is characterized by the presence of a hydrazine group attached to a tetrafluorinated phenyl ring with a methyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine typically involves the reaction of 4-methyl-2,3,5,6-tetrafluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine is unique due to the presence of both a methyl group and four fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications .

Properties

CAS No.

4232-72-8

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)hydrazine

InChI

InChI=1S/C7H6F4N2/c1-2-3(8)5(10)7(13-12)6(11)4(2)9/h13H,12H2,1H3

InChI Key

CVDWCBSQXLCCLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)NN)F)F

Origin of Product

United States

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